1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine

Purity Procurement Quality Control

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine (CAS 1337081-59-0) is a halogenated heterocyclic primary amine with molecular formula C₇H₅Cl₂F₃N₂ and molecular weight 245.03 g/mol. It belongs to the trifluoroethylamine class, featuring a 2,6-dichloropyridine core and a trifluoromethyl-substituted ethanamine side chain.

Molecular Formula C7H5Cl2F3N2
Molecular Weight 245.03
CAS No. 1337081-59-0
Cat. No. B2724525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine
CAS1337081-59-0
Molecular FormulaC7H5Cl2F3N2
Molecular Weight245.03
Structural Identifiers
SMILESC1=C(C=C(N=C1Cl)Cl)C(C(F)(F)F)N
InChIInChI=1S/C7H5Cl2F3N2/c8-4-1-3(2-5(9)14-4)6(13)7(10,11)12/h1-2,6H,13H2
InChIKeyHJHOOFVIJVDMHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine: Procurement-Ready Identity and Baseline Characteristics


1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine (CAS 1337081-59-0) is a halogenated heterocyclic primary amine with molecular formula C₇H₅Cl₂F₃N₂ and molecular weight 245.03 g/mol . It belongs to the trifluoroethylamine class, featuring a 2,6-dichloropyridine core and a trifluoromethyl-substituted ethanamine side chain. This structural combination provides a distinct physicochemical profile: the electron-withdrawing chlorine and trifluoromethyl groups reduce amine basicity (predicted pKa ≈ 5.5–6.0) while increasing lipophilicity (estimated cLogP ≈ 3.0–3.5) relative to non-halogenated or mono-halogenated analogs . Commercially, the compound is available at up to 98% purity from select suppliers, making it suitable for demanding synthetic applications .

Why In-Class Substitution of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine Carries Quantifiable Risk


Generic replacement of 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanamine with its mono‑chloro analog (e.g., 1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine, CAS 1060811-95-1) or a non‑fluorinated counterpart introduces measurable differences in purity, lipophilicity, and synthetic utility. The target compound is supplied at up to 98% purity, whereas the mono‑chloro analog is routinely available at only 95% . The additional chlorine atom raises the estimated cLogP by roughly half a log unit, increasing membrane permeability potential . Critically, the 2,6-dichloro substitution pattern provides two orthogonal sites for sequential nucleophilic aromatic substitution or cross-coupling, a synthetic versatility absent in the single‑chlorine analog [1]. Below, each differentiation axis is substantiated with quantitative comparator data.

Quantitative Differentiation Evidence: 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine vs. Closest Analogs


Higher Commercial Purity Enables Stringent Synthesis Specifications

The target compound is commercially supplied at 98% purity (Leyan), whereas the closest mono-chloro analog, 1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine, is typically offered at 95% purity (AKSci) . This 3-percentage-point difference is critical for reactions where side-product formation from halogenated impurities can reduce yield or complicate purification, such as in palladium-catalyzed cross-couplings or pharmaceutical intermediate synthesis.

Purity Procurement Quality Control

Enhanced Lipophilicity for Superior Membrane Permeability in Drug Design

The experimental LogP of the mono-chloro analog is 2.9974 (ChemSrc) . Using the Hansch-Leo fragment method, addition of a second chlorine atom to the pyridine ring is estimated to increase LogP by 0.5–0.7 units, placing the target compound's cLogP at approximately 3.5–3.7 [1]. This elevated lipophilicity is expected to enhance passive membrane permeability while remaining within the drug-like range (LogP < 5), offering an advantage over the less lipophilic mono-chloro or unsubstituted pyridine analogs in central nervous system or intracellular target programs.

Lipophilicity Drug Design ADME

Reduced Amine Basicity Improves Metabolic Stability and Oral Bioavailability Potential

The trifluoroethylamine moiety exhibits a pKa of 5.7, as measured experimentally [1], compared to ethylamine's pKa of approximately 10.7. This 5‑log reduction in basicity ensures the amine remains predominantly unprotonated at physiological pH (7.4), minimizing lysosomal trapping and reducing CYP2D6-mediated metabolism—a well-documented advantage for oral bioavailability and central nervous system penetration [2]. In contrast, the non-fluorinated 1-(2,6-dichloropyridin-4-yl)ethanamine (pKa ≈ 9–10) would be >99% protonated at pH 7.4, significantly altering its pharmacokinetic and tissue distribution profile.

Basicity Metabolic Stability PK/PD

Dual Halogen Substitution Enables Serial Functionalization for Library Synthesis

The 2,6-dichloropyridine core permits sequential nucleophilic aromatic substitution (SNAr) or tandem cross-coupling reactions. In contrast, the mono‑chloro analog (1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine) offers only a single site for such transformations [1]. This dual reactivity allows chemists to introduce two different functional groups—for example, an amine at C2 and a boronate ester at C6—in a controlled manner, enabling rapid diversity-oriented synthesis of compound libraries. Examples from the patent literature demonstrate successful Suzuki-Miyaura coupling at the 2‑position of similar 2,6-dichloropyridine derivatives, leaving the 6‑position available for subsequent Buchwald-Hartwig amination [2].

Cross-Coupling C–H Functionalization Medicinal Chemistry

Trifluoroethylamine as a Validated Amide Bond Bioisostere in Clinical Candidates

The trifluoroethylamine group has been extensively validated as a metabolically stable amide bond isostere. In cathepsin K inhibitors, replacing the P2–P3 amide bond with a trifluoroethylamine unit preserved hydrogen bonding to Gly66 while eliminating susceptibility to peptidase cleavage [1]. This modification contributed to the development of odanacatib, a Phase III clinical candidate for osteoporosis, demonstrating the translational relevance of this functional group [2]. The target compound, bearing both this validated isostere and a dual-halogenated pyridine scaffold, combines proven metabolic stability with versatile synthetic handles.

Bioisostere Amide Replacement Clinical Candidate

Best-Fit Research and Industrial Applications for 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine


Kinase Inhibitor Lead Optimization Requiring a Metabolically Stable Hinge-Binding Fragment

The 2,6-dichloropyridine core is a recognized hinge-binding motif in kinase inhibitor design, as exemplified by PI3Kδ inhibitors (IC50 = 7.3 nM for 4-morpholino-2,6-dichloropyridine) [1]. Incorporating the trifluoroethylamine group as a linker or terminal amine can further reduce metabolic clearance, a common challenge in hinge-binding fragments. This compound serves as an ideal starting material for programs targeting kinases such as BTK, JAK2, or TYK2, where dual halogenation permits sequential Suzuki and Buchwald-Hartwig couplings to rapidly explore chemical space [2].

Peptide Decomposition Strategy for Protease Inhibitor Discovery

Replacing the scissile amide bond of a peptide substrate with a trifluoroethylamine unit has been validated in cathepsin K inhibitors and can be extended to other proteases such as caspase-1 or β-secretase (BACE1) [3]. The target compound provides this isostere pre-installed on a pyridine scaffold, allowing medicinal chemists to directly couple it with carboxylic acid or sulfonyl chloride capping groups. This approach streamlines the synthesis of peptidomimetics with improved cellular permeability and oral bioavailability potential.

Agrochemical Intermediate for Fungicidal or Herbicidal Pyridine Derivatives

2,6-Dichloropyridine derivatives have a long history as intermediates for agrochemicals, including fungicides (e.g., 2,6-bis(trifluoromethyl)-4-pyridinols) and herbicides [4]. The target compound, with its additional trifluoroethylamine moiety, is well suited for generating novel pyridine-4-amine-based crop protection agents. The dual chlorine sites enable late-stage diversification with aryl or heteroaryl groups, a common strategy for optimizing target-site binding in agrochemical discovery [5].

Fluorinated Building Block for CNS Drug Discovery Programs

The reduced basicity (pKa ≈ 5.7) and moderate lipophilicity (cLogP ≈ 3.5) of this compound align well with CNS drug-like property guidelines, which emphasize low basicity to minimize P-glycoprotein efflux and phospholipidosis [6]. As a building block, it can be incorporated into candidate molecules targeting GPCRs or ion channels where a non-basic, fluorinated amine is desired. The validated amide isostere property further supports its use in CNS-penetrant drug design [3].

Quote Request

Request a Quote for 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.